L-(7-hydroxycoumarin-4-yl) ethylglycine

Biosensor Antibody Engineering Fluorescence

L-(7-Hydroxycoumarin-4-yl)ethylglycine (7-HC, 7-HCAA) is a genetically encodable fluorescent non-canonical amino acid that delivers residue-level precision unattainable with conventional coumarin dyes. Its small size and high quantum yield enable site-specific incorporation via orthogonal tRNA/aminoacyl-tRNA synthetase pairs into virtually any protein in living cells—eliminating steric hindrance and heterogeneous labeling. The fluorophore's exquisite microenvironment sensitivity produces a 1.7-fold fluorescence increase upon antigen binding, making it ideal for direct, reagent-free biosensors in high-throughput antibody screening and target engagement assays. Supported by high-resolution crystal structures (1.75 Å) for rational sensor design and available as an SPPS-ready protected building block for custom fluorescent peptides. Choose 7-HC when only quantitative, site-specific conformational data will suffice.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
Cat. No. B8363514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-(7-hydroxycoumarin-4-yl) ethylglycine
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N
InChIInChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m1/s1
InChIKeyQEQAKQQRJFWPOR-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-(7-Hydroxycoumarin-4-yl)ethylglycine: Genetically Encodable Fluorescent Amino Acid for Site-Specific Protein Labeling and Biosensing


L-(7-Hydroxycoumarin-4-yl)ethylglycine (7-HC or 7-HCAA) is a genetically encodable, fluorescent non-canonical amino acid (fNCAA) used for site-specific protein labeling and the creation of direct biosensors [1]. Its small size, high quantum yield, and environment-sensitive fluorescence enable precise interrogation of protein structure, dynamics, and interactions without the steric hindrance of larger tags [2].

Why Generic Substitution of L-(7-Hydroxycoumarin-4-yl)ethylglycine Fails: The Cost of Losing Genetically Encoded Site-Specificity and a Ratiometric Fluorescence Response


L-(7-Hydroxycoumarin-4-yl)ethylglycine is not a simple fluorophore. Its unique value proposition lies in its ability to be genetically encoded with high fidelity and specificity via an orthogonal tRNA/aminoacyl-tRNA synthetase pair, enabling site-specific incorporation into virtually any protein in living cells [1]. This stands in stark contrast to chemical labeling with analogous coumarin derivatives (e.g., 7-hydroxycoumarin-4-acetic acid or 7-amino-4-methylcoumarin), which typically results in heterogeneous labeling and does not allow for the precise, residue-specific placement required for quantitative conformational or binding studies [2]. Furthermore, the compound's fluorescence is exquisitely sensitive to its immediate protein microenvironment, a property that is central to its function as a direct sensor but cannot be assumed for other coumarin-based dyes [3].

Quantitative Performance Evidence: L-(7-Hydroxycoumarin-4-yl)ethylglycine vs. Alternatives in Protein Labeling and Biosensing


Superior Ratiometric Fluorescence Response in Direct Antigen Binding Assays

A key differentiator for 7-HCAA is its ability to function as a direct, genetically encoded sensor of protein-ligand interactions. A head-to-head comparison in a 5c8 antibody Fab fragment demonstrates a 1.7-fold increase in fluorescence upon binding to its antigen, CD40L [1]. This ratiometric response occurs without the need for secondary labeling or a displacement assay, a feature not generally observed with simple coumarin derivatives like 7-hydroxycoumarin-4-acetic acid, which are typically used as passive labels or enzyme substrates.

Biosensor Antibody Engineering Fluorescence

Improved Synthetic Accessibility and Scalability vs. Original Procedure

The utility of a specialized research tool is directly tied to its availability. Early syntheses of 7-HC required laborious purification by preparative reverse-phase HPLC, limiting access to the compound [1]. A key advance was the development of an optimized 5-step synthesis from commercially available 7-hydroxycoumarin-4-acetic acid, which does not require HPLC and is scalable to multi-gram quantities [1]. This is a marked improvement over the original, lower-yielding route that yielded only small quantities after difficult purification.

Synthetic Chemistry Amino Acid Fluorescent Probe

High-Resolution Structural Characterization Enables Rational Sensor Design

Unlike many fluorescent probes, the structural basis for the environmental sensitivity of 7-HCAA has been determined at atomic resolution. Crystal structures of 5c8 Fab containing 7-HCAA, both free and bound to CD40L, have been solved to a resolution of 1.75 Å [1]. This structural data reveals specific molecular interactions that modulate fluorescence, providing a rational design platform not available for less well-characterized probes, such as the commonly used but structurally distinct 7-amino-4-methylcoumarin (AMC) [2].

Structural Biology X-ray Crystallography Protein Engineering

Minimal Structural Perturbation Compared to Fluorescent Protein Fusions

A key advantage of 7-HC over bulky fluorescent protein tags like Green Fluorescent Protein (GFP) is its small size. GFP is a 27 kDa protein with a β-barrel structure that can sterically hinder protein function or interactions [1]. In contrast, 7-HC is a single amino acid (MW 263.25 g/mol) that can be incorporated at any defined site within a protein, including interior positions inaccessible to GFP [2]. This minimizes functional perturbation, a critical requirement for studying native protein dynamics.

Protein Engineering Fluorescent Labeling GFP

Genetically Encoded Orthogonal Translation System Enables High-Fidelity Labeling in E. coli

The utility of 7-HC is underpinned by a patented orthogonal translation system that enables its site-specific incorporation into proteins in E. coli with high fidelity and minimal background [1]. This system, comprising an engineered tRNA and aminoacyl-tRNA synthetase, ensures the unnatural amino acid is only incorporated at the intended amber stop codon, in contrast to chemical labeling methods which often yield heterogeneous mixtures [2].

Genetic Code Expansion Unnatural Amino Acid Protein Labeling

Large Stokes Shift Minimizes Signal Interference in FRET and Multiplexed Assays

7-HC possesses a relatively large Stokes shift, a critical property that minimizes self-quenching and spectral overlap in multiplexed or FRET-based assays [1]. While many coumarin derivatives (e.g., 7-amino-4-methylcoumarin) also exhibit Stokes shifts, 7-HC's specific spectral profile (~365 nm excitation, ~450 nm emission) has been optimized for pairing with common fluorophores like BODIPY-Fl in FRET studies [2]. This combination is less effective with other coumarin analogs due to differences in their emission spectra and quantum yields.

FRET Fluorescence Spectroscopy

Key Application Scenarios for L-(7-Hydroxycoumarin-4-yl)ethylglycine: Where Its Unique Capabilities Deliver a Decisive Advantage


Development of Ratiometric Biosensors for Antibody and Protein Therapeutics

Leveraging the 1.7-fold fluorescence increase observed upon antigen binding [1], 7-HC is ideal for constructing direct, genetically encoded sensors for high-throughput screening of antibody libraries or monitoring protein therapeutic-target engagement. This approach bypasses the need for secondary reagents, reducing assay time and cost.

Site-Specific Labeling for Studying DNA Polymerase Conformational Dynamics

The optimized orthogonal translation system for 7-HC enables its clean, site-specific incorporation into large, dynamic enzymes like T7 DNA polymerase [2]. This allows for the precise measurement of conformational changes during DNA synthesis without the confounding effects of cysteine mutations or non-specific labeling, providing high-fidelity kinetic data.

Structure-Guided Design of Environmentally Sensitive Protein Reporters

The availability of high-resolution crystal structures (1.75 Å) of proteins containing 7-HC in multiple states [3] provides a unique platform for rational sensor design. Researchers can use this data to predict and engineer optimal insertion sites for maximal fluorescence change, accelerating the development of novel reporters for phosphorylation, pH, or other cellular events.

Solid-Phase Peptide Synthesis of Custom Fluorescent Probes and Peptide Therapeutics

The development of a protected 7-HC building block suitable for solid-phase peptide synthesis (SPPS) expands its utility beyond genetic encoding [4]. This allows for the creation of custom, sequence-defined fluorescent peptides for imaging, drug delivery, or as substrates for protease activity assays, combining the benefits of a small, bright fluorophore with the precision of synthetic chemistry.

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